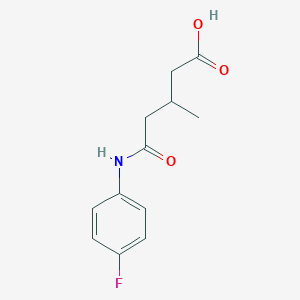![molecular formula C25H20N2O5S B277002 4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ANS-1 and is a derivative of the 6-sulfonate of benzo[c]indole.
Mecanismo De Acción
The mechanism of action of ANS-1 involves its binding to hydrophobic regions of proteins. The binding of ANS-1 to proteins induces conformational changes, which can be monitored using fluorescence spectroscopy. ANS-1 has been found to be a useful tool for the study of protein folding and stability.
Biochemical and Physiological Effects:
ANS-1 has been found to have no significant biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ANS-1 is its ability to selectively bind to hydrophobic regions of proteins. This makes it a valuable tool for the study of protein folding and stability. ANS-1 is also a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of ANS-1 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, ANS-1 can interfere with the activity of some enzymes, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ANS-1. One potential area of research is the development of new fluorescent probes that can selectively bind to different regions of proteins. Additionally, ANS-1 can be used in the study of misfolded proteins, which are associated with several diseases, including Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, ANS-1 is a valuable tool for the study of protein folding and stability. Its ability to selectively bind to hydrophobic regions of proteins makes it a useful fluorescent probe. While ANS-1 has some limitations, it has great potential for future research in the field of scientific research.
Métodos De Síntesis
The synthesis of ANS-1 involves the reaction of 4-nitro-1-naphthylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product obtained is then treated with sulfamic acid to obtain ANS-1.
Aplicaciones Científicas De Investigación
ANS-1 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful tool for the study of protein folding and stability. ANS-1 is a well-known fluorescent probe that binds to hydrophobic regions of proteins, thereby providing information about the folding and unfolding of proteins.
Propiedades
Fórmula molecular |
C25H20N2O5S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(4-acetamidonaphthalen-1-yl) 1-ethyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C25H20N2O5S/c1-3-27-21-12-14-23(18-9-6-10-19(24(18)21)25(27)29)33(30,31)32-22-13-11-20(26-15(2)28)16-7-4-5-8-17(16)22/h4-14H,3H2,1-2H3,(H,26,28) |
Clave InChI |
SJNOWOCNIFHPNR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=C(C5=CC=CC=C54)NC(=O)C)C=CC=C3C1=O |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=C(C5=CC=CC=C54)NC(=O)C)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)